Dichloroacetate
Overview
Description
Dichloroacetate is a man-made chemical compound that is a salt of dichloroacetic acid. It is typically produced as a by-product of the chlorine disinfection of water. This compound has been studied for its potential therapeutic effects, particularly in the treatment of metabolic disorders and cancer. It is known to inhibit the enzyme pyruvate dehydrogenase kinase, which plays a role in cellular energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dichloroacetate is typically prepared by the reduction of trichloroacetic acid. Another method involves the reaction of chloral hydrate with calcium carbonate and sodium cyanide in water, followed by acidification with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound involves similar methods, with a focus on large-scale synthesis and purification processes to ensure high purity and yield. The compound is often produced in powder form and can be made into pill form for therapeutic use .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, although these are less common.
Reduction: The compound is typically prepared by the reduction of trichloroacetic acid.
Substitution: this compound can participate in substitution reactions, particularly in the formation of esters.
Common Reagents and Conditions:
Reduction: Trichloroacetic acid is reduced using appropriate reducing agents.
Substitution: Reactions often involve alcohols to form esters.
Major Products:
Esters: Formed through substitution reactions.
Reduced Compounds: Resulting from the reduction of trichloroacetic acid.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis.
Biology: Studied for its effects on cellular metabolism.
Medicine: Investigated for its potential to treat metabolic disorders such as lactic acidosis and its anti-cancer properties. .
Industry: Utilized in the production of various chemical compounds and as a laboratory reagent.
Mechanism of Action
Dichloroacetate exerts its effects primarily by inhibiting the enzyme pyruvate dehydrogenase kinase. This inhibition leads to the activation of the pyruvate dehydrogenase complex, which plays a crucial role in cellular energy production by converting pyruvate to acetyl-CoA. This shift promotes oxidative phosphorylation over glycolysis, which is particularly beneficial in targeting cancer cells that rely on glycolysis for energy production .
Comparison with Similar Compounds
Chloroacetic Acid: Another halogenated acetic acid with similar properties but different applications.
Trichloroacetic Acid: Used in the preparation of dichloroacetate.
Acetic Acid: The parent compound of halogenated acetic acids.
Uniqueness: this compound is unique in its ability to inhibit pyruvate dehydrogenase kinase, making it particularly effective in altering cellular metabolism. This property distinguishes it from other similar compounds and underpins its potential therapeutic applications .
Properties
IUPAC Name |
2,2-dichloroacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H2Cl2O2/c3-1(4)2(5)6/h1H,(H,5,6)/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTHNDFMNIQAHM-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HCl2O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
79-43-6 (Acid) | |
Record name | Dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40158610 | |
Record name | Dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13425-80-4 | |
Record name | Dichloroacetate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13425-80-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dichloroacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425804 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dichloroacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40158610 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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